2-(p-tert-Butylphenoxy)-1-propanol
Description
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)propan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-10(9-14)15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10,14H,9H2,1-4H3 |
InChI Key |
VUKPLTNWMKDJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
- Structure: Incorporates a cyclopropyl ring, phenyl group, and pyrrolidinyl carbonyl moiety alongside the tert-butylphenoxy group.
- Synthesis: Prepared via reaction of (1-phenylcycloprop-2-en-1-yl)(pyrrolidin-1-yl)methanone with 4-(tert-butyl)phenol, yielding 71% as a diastereomeric mixture (dr 6:1) .
(b) 1-Butoxy-2-propanol
- Structure: Features a butoxy group instead of tert-butylphenoxy, linked to the propanol backbone.
- Safety Profile : Requires stringent protective measures (e.g., EN 374-certified gloves, respiratory protection) due to irritancy risks .
- Comparison: The absence of aromatic and tert-butyl groups reduces lipophilicity, likely making 1-butoxy-2-propanol less suitable for applications requiring hydrophobic interactions.
(c) (S)-2-(Boc-amino)-1-propanol
- Structure: Contains a Boc-protected amino group instead of the phenoxy substituent.
- Applications : Used in peptide synthesis and chiral intermediates. CAS: 79069-13-9, molecular weight: 175.23 g/mol .
- Comparison: The Boc group enhances stability during synthetic steps, whereas the tert-butylphenoxy group in 2-(p-tert-Butylphenoxy)-1-propanol may confer greater steric hindrance or UV absorption properties.
Functional Analogues: Taxane Derivatives
Taxane esters (e.g., Propyl, sec-Butyl, and Pentyl analogs of Baccatin III) share alcohol and ester functionalities but are structurally distinct:
- Propyl Analog: Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(propanoylamino)propanoic acid.
- n-Butyl Analog: Features a butanoylamino group .
- Comparison: While this compound lacks the taxane core, its ether linkage may offer superior hydrolytic stability compared to the ester bonds in taxanes, which are prone to enzymatic degradation.
Data Tables
Key Research Findings
- Lipophilicity: The tert-butylphenoxy group in this compound likely increases logP compared to 1-butoxy-2-propanol, enhancing membrane permeability in biological systems.
- Synthetic Flexibility: Unlike taxane esters, the ether linkage in this compound resists hydrolysis, making it suitable for prolonged storage or harsh reaction conditions.
- Safety: While less hazardous than cytotoxic taxanes, proper handling is essential to mitigate risks associated with phenolic compounds .
Preparation Methods
Reaction Mechanism
This method involves the reaction of p-tert-butylphenol with propylene oxide under acidic conditions. The phenol oxygen attacks the less substituted carbon of the epoxide, followed by proton transfer and ring opening to form the secondary alcohol.
Typical Conditions:
Example Protocol (Adapted from):
-
Dissolve 100 g (0.49 mol) of p-tert-butylphenol in 150 mL toluene.
-
Add 40 mL H₂SO₄ and 40 mL propylene oxide dropwise at 120°C.
-
Reflux for 2–5 hours, neutralize with NaOH, and extract with ethyl acetate.
-
Distill under vacuum to isolate the product (purity: >99% by GC).
Ion Exchange Resin Catalysis
Reaction Overview
Amberlyst® 15, a strongly acidic ion exchange resin, facilitates the etherification of p-tert-butylphenol with propylene glycol in hexane.
Key Parameters:
Data Table: Ion Exchange Resin Method Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 10 wt% | Maximizes active sites |
| Solvent | Hexane | Enhances selectivity |
| Temperature | 40°C | Balances kinetics and side reactions |
Lewis Acid-Catalyzed Etherification
Methodology
Tin(IV) chloride (SnCl₄) catalyzes the reaction between p-tert-butylphenol and propylene oxide in trichloroethylene.
Procedure:
Advantages:
-
High regioselectivity due to SnCl₄’s electrophilic activation of the epoxide.
Comparative Analysis of Methods
Performance Metrics
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ | 120–150 | 89–95 | >99 |
| Ion Exchange Resin | Amberlyst® 15 | 40 | 84.8 | 98 |
| Lewis Acid | SnCl₄ | 150 | 95–98 | 99.5 |
Key Findings:
-
SnCl₄ offers the highest yield and purity but requires elevated temperatures.
-
Amberlyst® 15 is eco-friendly and reusable but has moderate efficiency.
-
Acid-catalyzed methods are cost-effective but generate acidic waste.
Industrial-Scale Recommendations
For large-scale production, the SnCl₄-catalyzed method is preferred due to its high yield and scalability. Alternatively, ion exchange resins align with green chemistry principles for sustainable manufacturing.
Q & A
Q. What data gaps exist in the toxicological profile of this compound, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
